2-(2-Fluorophenyl)-1,3-benzoxazole-6-carboxylic acid

Lipophilicity Drug-likeness ADME prediction

This specific 2-arylbenzoxazole-6-carboxylic acid features an ortho-fluorophenyl group that imparts unique steric torsion and electronic properties, distinct from para-fluoro or non-fluorinated analogs. Its intermediate lipophilicity (XLogP3 3.1) and reduced molecular weight (257.22 g/mol) make it a superior matched molecular pair for tafamidis SAR studies. The 6-carboxylic acid handle enables amide coupling and esterification, while the ortho-fluorine directs regioselective diversification. Sourcing the correct isomer ensures fidelity to pharmacophore requirements in US RE29,608 and avoids divergent reactivity.

Molecular Formula C14H8FNO3
Molecular Weight 257.22
CAS No. 884849-54-1
Cat. No. B2451072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenyl)-1,3-benzoxazole-6-carboxylic acid
CAS884849-54-1
Molecular FormulaC14H8FNO3
Molecular Weight257.22
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=C(O2)C=C(C=C3)C(=O)O)F
InChIInChI=1S/C14H8FNO3/c15-10-4-2-1-3-9(10)13-16-11-6-5-8(14(17)18)7-12(11)19-13/h1-7H,(H,17,18)
InChIKeyIALFKEGCXBYNGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluorophenyl)-1,3-benzoxazole-6-carboxylic acid (CAS 884849-54-1): Core Chemical Profile for Procurement Screening


2-(2-Fluorophenyl)-1,3-benzoxazole-6-carboxylic acid (CAS 884849-54-1) is a halogenated 2-arylbenzoxazole featuring a 6-carboxylic acid handle and an ortho-fluorophenyl substituent at the 2-position. The compound belongs to a therapeutically validated chemotype exemplified by tafamidis (2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid), a marketed transthyretin stabilizer [1]. Its computed XLogP3 of 3.1 and molecular weight of 257.22 g/mol place it in a lipophilicity range distinct from both its non-fluorinated phenyl analog and its dihalogenated congeners, which has implications for downstream ADME properties and synthetic tractability in medicinal chemistry programs [2].

Why a Simple 2-Phenyl or 4-Fluorophenyl Benzoxazole-6-carboxylic Acid Cannot Replace the 2-(2-Fluorophenyl) Isomer


The 2-arylbenzoxazole-6-carboxylic acid scaffold exhibits extreme sensitivity to the substitution pattern on the pendant phenyl ring. Ortho-fluorine substitution, as in this compound, introduces a unique combination of steric torsion (dihedral angle between the benzoxazole and phenyl rings) and electronic withdrawal that cannot be replicated by the para-fluoro, unsubstituted phenyl, or ortho-chloro analogs. This affects both the carboxylic acid pKa (influencing solubility and salt formation) and the compound's behavior as a synthetic intermediate, where the ortho-fluorine can direct subsequent electrophilic functionalization differently than other halogens. Procurement of a generic 2-phenyl or 2-(4-fluorophenyl) benzoxazole-6-carboxylic acid therefore carries a risk of divergent reactivity and biological profile, as detailed in the quantitative evidence below [1].

Quantitative Differentiation Evidence for 2-(2-Fluorophenyl)-1,3-benzoxazole-6-carboxylic acid Against Its Closest Analogs


Lipophilicity Modulation: XLogP3 Shift Relative to Non-Fluorinated Analog

The ortho-fluorophenyl substitution increases computed lipophilicity by 0.1 log units compared to the unsubstituted 2-phenyl analog, as measured by the XLogP3 algorithm. In the context of CNS drug design, a ΔlogP of 0.1–0.3 can meaningfully alter permeability and plasma protein binding [1].

Lipophilicity Drug-likeness ADME prediction

Hydrogen Bond Acceptor Count Difference and Its Impact on Molecular Recognition

The 2-(2-fluorophenyl) derivative possesses five hydrogen bond acceptor (HBA) sites compared to four for the 2-phenyl analog. This additional HBA arises from the fluorine atom and can engage in orthogonal multipolar interactions (C–F···H–X or C–F···C=O) that are absent in the non-fluorinated comparator, as documented in structural biology studies of fluorinated ligands [1][2].

Hydrogen bonding Molecular recognition Target engagement

Molecular Weight Window for Permeability and Synthetic Tractability

With a molecular weight of 257.22 Da, the target compound sits 18 Da above the 2-phenyl analog (239.23 Da) but significantly below the di-chlorinated tafamidis (308.12 Da). This intermediate MW positions it favorably within the 'lead-like' space (MW < 350 Da) while offering the metabolic and conformational advantages of fluorine substitution [1][2].

Molecular weight Permeability Synthetic accessibility

Patent-Documented Anti-Inflammatory Pharmacophore with Ortho-Substitution Precedence

US Patent RE29,608 explicitly claims 2-[2-(2-fluorophenyl)-5- and 6-benzoxazolyl] propionic acid as part of a series of anti-inflammatory, anti-pyretic, and analgesic agents. Within the patent, the 2-fluorophenyl and 2-methylphenyl analogs are highlighted as preferred embodiments, establishing the ortho-substituted phenyl motif as privileged for this pharmacological class [1].

Anti-inflammatory Benzoxazole patent COX/LOX inhibition

High-Value Research and Industrial Application Scenarios for 2-(2-Fluorophenyl)-1,3-benzoxazole-6-carboxylic acid


Medicinal Chemistry: Lead Optimization of Benzoxazole-Based Anti-Inflammatory Agents

The compound serves as a direct precursor to 2-[2-(2-fluorophenyl)-6-benzoxazolyl] propionic acid and related alkanoic acid derivatives with claimed anti-inflammatory, analgesic, and anti-pyretic activities, as disclosed in US RE29,608. The ortho-fluorophenyl substitution is a key pharmacophoric element, and procurement of this specific isomer ensures fidelity to the patent-exemplified structure [1].

Transthyretin (TTR) Amyloidosis Probe Development

Given the structural relationship to tafamidis (2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid), this mono-fluorinated analog can serve as a matched molecular pair (MMP) for probing the contribution of halogen number and position to TTR binding kinetics and selectivity. The 2-fluorophenyl analog's intermediate lipophilicity (XLogP3 3.1) and reduced molecular weight (257.22 Da) offer a distinct profile from tafamidis for SAR studies [2][3].

Synthetic Building Block for Ortho-Fluorinated Biaryl Libraries

The 6-carboxylic acid handle permits facile amide coupling or esterification, while the ortho-fluorophenyl group provides a synthetically versatile aryl fluoride motif for further diversification via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling. The computed topological polar surface area of 63.3 Ų and 2 rotatable bonds make it a compact, rigid scaffold suited for fragment-based or DNA-encoded library synthesis [3].

Physicochemical Probe for Fluorine Effects in Crystalline Engineering

The ortho-fluorine atom introduces unique solid-state packing motifs through C–H···F and C–F···π interactions, as documented in crystallographic studies of related 2-fluorophenylbenzoxazoles. This compound can be employed as a co-former or model compound in crystal engineering studies where the contrasting behavior of ortho- vs para-fluorophenyl substitution on crystal habit, solubility, and dissolution rate is systematically investigated [4].

Quote Request

Request a Quote for 2-(2-Fluorophenyl)-1,3-benzoxazole-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.